molecular formula C7H8N4 B1269110 3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine CAS No. 31040-12-7

3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine

Cat. No.: B1269110
CAS No.: 31040-12-7
M. Wt: 148.17 g/mol
InChI Key: BGJXFIHVQNRKQO-UHFFFAOYSA-N
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Description

Structural Characteristics and Nomenclature

3-Methyl-triazolo[4,3-a]pyridin-8-amine exhibits a distinctive molecular architecture characterized by the fusion of a 1,2,4-triazole ring system with a pyridine ring. The compound possesses the molecular formula C₇H₈N₄ with a molecular weight of 148.17 grams per mole. The structural framework consists of a bicyclic system where the triazole ring is fused to the pyridine ring in a [4,3-a] configuration, creating a rigid planar structure that influences both its chemical reactivity and biological properties.

The nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for fused heterocyclic systems. The systematic name indicates the presence of a methyl substituent at position 3 of the triazolopyridine core and an amino group at position 8. The Chemical Abstracts Service registry number 31040-12-7 uniquely identifies this specific isomer. Alternative nomenclature includes the descriptor "1,2,4-Triazolo[4,3-a]pyridin-8-amine, 3-methyl-" which emphasizes the parent triazolopyridine structure with positional designations for the substituents.

The structural representation reveals four nitrogen atoms distributed across the fused ring system, with three nitrogen atoms incorporated within the triazole portion and one nitrogen atom forming part of the pyridine ring. This nitrogen distribution creates multiple potential sites for hydrogen bonding interactions and metal coordination, contributing to the compound's versatility in chemical transformations and biological interactions. The amino group at position 8 provides a primary amine functionality that serves as a key reactive site for further chemical modifications and derivatizations.

Table 1: Fundamental Molecular Properties of 3-Methyl-triazolo[4,3-a]pyridin-8-amine

Property Value Reference
Molecular Formula C₇H₈N₄
Molecular Weight 148.17 g/mol
Chemical Abstracts Service Number 31040-12-7
International Chemical Identifier Key BGJXFIHVQNRKQO-UHFFFAOYSA-N
Simplified Molecular Input Line Entry System CC1=NN=C2N1C=CC=C2N

The three-dimensional conformation of 3-Methyl-triazolo[4,3-a]pyridin-8-amine demonstrates a planar arrangement of the fused ring system with minimal deviation from coplanarity. This structural rigidity influences the compound's crystal packing arrangements and intermolecular interactions. The methyl substituent at position 3 extends slightly out of the plane of the ring system, providing steric considerations that affect both chemical reactivity patterns and potential biological target interactions.

Historical Development of Triazolopyridine Derivatives

The foundational work on triazolopyridine chemistry emerged from systematic studies of heterocyclic ring fusion patterns and their impact on biological activity. Early synthetic methodologies focused on establishing reliable routes to construct the fused triazole-pyridine framework, leading to the development of various cyclization strategies that remain fundamental to current synthetic approaches. The recognition that triazolopyridine derivatives possessed unique pharmacological profiles distinct from existing heterocyclic compounds drove extensive structure-activity relationship studies throughout the 1970s and 1980s.

Trazodone's approval by regulatory authorities in 1981 represented the first non-tricyclic or monoamine oxidase inhibitor antidepressant approved for clinical use, establishing triazolopyridine derivatives as a distinct pharmacological class. This milestone sparked increased interest in exploring other members of the triazolopyridine family, including various positional isomers and substitution patterns. The development of specialized synthetic reagents such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1-Hydroxy-7-azabenzotriazole, and (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate further advanced the field by providing efficient coupling reagents for organic synthesis.

The contemporary understanding of triazolopyridine derivatives has expanded beyond their initial antidepressant applications to encompass diverse therapeutic areas. Modern pharmaceutical development has identified triazolopyridine-containing compounds in various contexts, including filgotinib for inflammatory conditions, tucatinib for oncology applications, and enarodustat for anemia treatment. This expansion demonstrates the versatility of the triazolopyridine scaffold in addressing different biological targets and therapeutic mechanisms.

Table 2: Historical Milestones in Triazolopyridine Development

Year Milestone Significance Reference
1960s Initial triazolopyridine synthesis Established fundamental synthetic routes
1960s Trazodone development begins First systematic pharmaceutical application
1981 Trazodone regulatory approval First non-tricyclic antidepressant approval
Contemporary Diverse therapeutic applications Expansion beyond antidepressant uses

Positional Isomerism in Triazolopyridine Systems

Positional isomerism within triazolopyridine systems represents a critical aspect of structure-activity relationships that significantly influences both chemical properties and biological activities. The triazolopyridine framework allows for multiple isomeric forms based on the positioning of nitrogen atoms within the triazole ring and the manner of ring fusion to the pyridine component. These structural variations create distinct compounds with unique chemical and biological profiles despite sharing the same molecular formula.

The fundamental triazolopyridine core structure, triazolo[4,3-a]pyridine, serves as the parent framework for 3-Methyl-triazolo[4,3-a]pyridin-8-amine. This specific isomer features a molecular weight of 119.12 grams per mole for the unsubstituted parent compound and demonstrates the characteristic fusion pattern that defines this particular regioisomer. The positioning of nitrogen atoms creates specific electronic environments that influence reactivity patterns and intermolecular interactions.

Alternative positional isomers include compounds such as triazolo[4,3-a]pyridin-3-amine, which differs from the 8-amino derivative in the location of the amino substituent. This 3-amino isomer possesses the molecular formula C₆H₆N₄ and demonstrates distinct chemical properties compared to the 8-amino counterpart. The positional difference significantly affects the compound's hydrogen bonding patterns, crystal packing arrangements, and potential biological target interactions.

Regioisomeric variations also include 3-Methyltriazolo[4,3-a]pyridin-7-amine, which represents another positional isomer where the amino group occupies position 7 rather than position 8. This compound maintains the same molecular formula C₇H₈N₄ as the 8-amino derivative but exhibits different chemical and physical properties due to the altered substitution pattern. The systematic study of these positional isomers provides valuable insights into structure-activity relationships and guides rational drug design efforts.

Table 3: Positional Isomers of Methyl-triazolopyridin-amine Derivatives

Compound Position of Amino Group Molecular Formula Chemical Abstracts Service Number Reference
3-Methyl-triazolo[4,3-a]pyridin-8-amine 8 C₇H₈N₄ 31040-12-7
3-Methyltriazolo[4,3-a]pyridin-7-amine 7 C₇H₈N₄ 1214900-87-4
Triazolo[4,3-a]pyridin-3-amine 3 C₆H₆N₄ 767-62-4

The existence of saturated analogs further expands the scope of positional isomerism within this chemical family. Compounds such as 3-methyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyridin-8-amine represent reduced forms of the aromatic triazolopyridine system where the pyridine ring has been saturated to form a piperidine-like structure. These tetrahydro derivatives maintain the triazole portion while introducing conformational flexibility through the saturated ring component, creating additional opportunities for structure-activity optimization.

The comprehensive understanding of positional isomerism in triazolopyridine systems enables medicinal chemists to systematically explore structure-activity relationships and optimize compounds for specific biological targets. Recent research has demonstrated that subtle changes in substitution patterns can dramatically alter binding affinity, selectivity, and pharmacological profiles. This knowledge forms the foundation for rational drug design approaches that leverage the structural diversity inherent in triazolopyridine scaffolds.

Properties

IUPAC Name

3-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-5-9-10-7-6(8)3-2-4-11(5)7/h2-4H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGJXFIHVQNRKQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50343550
Record name 3-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31040-12-7
Record name 3-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-8-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with various amines and triazole-2-thiol in the presence of anhydrous potassium carbonate in dimethylformamide (DMF) as a solvent . The reaction mixture is stirred overnight and then poured onto ice-water to precipitate the product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Chemistry

3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine serves as a valuable building block in the synthesis of more complex heterocyclic compounds. Its unique chemical properties allow for various reactions including oxidation, reduction, and substitution .

Table 1: Common Reactions Involving this compound

Reaction TypeDescriptionCommon Reagents
OxidationFormation of oxidesHydrogen peroxide
ReductionConversion to reduced formsSodium borohydride
SubstitutionNucleophilic substitution reactionsAlkyl halides

Biology

Research has indicated that this compound exhibits potential antimicrobial and antiviral activities. It has been studied for its interactions with various proteins involved in cellular signaling pathways. Notably, it acts as a pan-phosphodiesterase inhibitor, which can modulate cyclic nucleotide levels (cAMP and cGMP) within cells . This modulation is crucial for various cellular processes such as proliferation and apoptosis.

Case Study: Antiviral Activity
A study demonstrated that derivatives of triazolopyridines showed effective antiviral properties against specific viral strains by inhibiting viral replication through modulation of host cell signaling pathways .

Medicine

In medicinal chemistry, this compound is being investigated for its therapeutic potential in treating diseases such as cancer. Its ability to interact with biological targets suggests it could serve as a lead compound for developing new drugs .

Table 2: Potential Therapeutic Applications

Disease TypeMechanism of ActionResearch Status
CancerInhibition of tumor cell proliferationPreclinical studies
DepressionModulation of neurotransmitter systemsOngoing research
Infectious DiseasesAntiviral activityUnder investigation

Industrial Applications

While specific industrial applications are less documented, the compound's unique properties suggest potential uses in developing new materials with tailored characteristics. Its role as a building block in chemical synthesis may lead to innovations in material science .

Mechanism of Action

The mechanism of action of 3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine (CAS No. 31040-12-7) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound possesses a unique triazole-pyridine framework that may contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its anticancer properties, kinase inhibition, and other relevant pharmacological effects.

  • Molecular Formula : C7H8N4
  • Molecular Weight : 164.17 g/mol
  • CAS Number : 31040-12-7

Antitumor Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, compounds derived from similar structures have shown significant antiproliferative effects against various cancer cell lines.

CompoundCell LineIC50 (µM)
22iA5490.83 ± 0.07
MCF-70.15 ± 0.08
HeLa2.85 ± 0.74

In these studies, the compound exhibited dose-dependent cytotoxicity and induced apoptosis in cancer cells through mechanisms involving cell cycle arrest and signaling pathway modulation .

Kinase Inhibition

The biological evaluation of related triazolo-pyridine derivatives has demonstrated their ability to inhibit key kinases involved in cancer progression. For example:

CompoundTarget KinaseIC50 (nM)
17lc-Met26.00
VEGFR-22.6

These findings suggest that the structural features of this compound may facilitate its interaction with kinase targets, which are crucial for tumor growth and metastasis .

Mechanistic Studies

Mechanistic investigations have revealed that compounds similar to this compound can induce apoptosis in cancer cells through various pathways:

  • Cell Cycle Arrest : Compounds have been shown to halt the cell cycle at the G0/G1 phase.
  • Apoptosis Induction : Late-stage apoptosis was confirmed through Annexin V-FITC/PI staining assays.
  • Western Blot Analysis : This technique demonstrated the downregulation of c-Met and VEGFR-2 expression in treated cells.

Case Studies

Several case studies have reported on the synthesis and biological evaluation of triazolo-pyridine derivatives:

  • Study on Compound 17l : This compound exhibited excellent antiproliferative activities against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC50 values ranging from approximately 0.98 to 1.28 µM.
  • Mechanistic Insights : Molecular docking studies indicated that these compounds could effectively bind to c-Met and VEGFR-2 proteins similarly to established inhibitors like foretinib .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine and its derivatives?

  • Method A : A one-pot synthesis starting from 2-hydrazinopyridine and aromatic aldehydes under mild conditions (room temperature, ethanol) yields substituted triazolopyridines with functional group tolerance .
  • Method B : Multi-component reactions involving 3-amino-1,2,4-triazole, malononitrile, and aldehydes in ethanol with NaOH catalysis (20% mmol) under reflux produce triazolo[4,3-a]pyrimidines in high purity after recrystallization .
  • General Procedure E : Tele-substitution reactions using phenethylamine derivatives achieve yields >85% via nucleophilic aromatic substitution, as demonstrated for structurally analogous compounds .

Q. How is structural characterization performed for triazolopyridine derivatives?

  • X-ray crystallography : Used to resolve bond angles (e.g., N1–C1–C2 = 109.5°, C1–C2–C3 = 113.54°) and confirm regioselectivity in cyclization .
  • HRMS/FTICR : Validates molecular formulas (e.g., [M + H]+ for C19H17N4S: calcd. 333.1168, found 333.1164) .
  • Recrystallization : Methanol is a common solvent for growing crystals suitable for diffraction studies .

Q. What purification techniques are recommended for intermediates?

  • Recrystallization : Effective for isolating high-purity solids (e.g., from methanol) .
  • Column chromatography : Useful for separating regioisomers or byproducts in multi-step syntheses .

Advanced Research Questions

Q. How does regioselectivity influence the synthesis of triazolopyridine derivatives?

  • Regioselectivity in cyclization is governed by the nucleophilicity of the reacting nitrogen. For example, Michael addition of β-oxo esters to 3-amino-triazoles favors formation of [1,2,4]triazolo[4,3-a]pyrimidines over other isomers due to preferential attack at the most nucleophilic site .
  • Substituent effects (e.g., electron-withdrawing groups on aldehydes) can alter reaction pathways, as shown in mechanistic studies .

Q. What strategies address contradictory yields in similar synthetic procedures?

  • Optimized equivalents : Using 3.0 equivalents of phenethylamine in General Procedure E improves yields to >85% compared to lower equivalents .
  • Catalyst screening : NaOH (20% mmol) in Method A enhances reaction efficiency over other bases .
  • Temperature control : Decomposition observed at 236–238°C in certain intermediates necessitates strict temperature monitoring during reflux .

Q. How can spectral data discrepancies be resolved during structural validation?

  • Cross-validation : Combine HRMS with X-ray crystallography to confirm molecular structure and rule out isomeric impurities .
  • Dynamic NMR : Resolves tautomeric equilibria or rotational barriers in flexible substituents (e.g., methyl groups) .

Q. What mechanistic insights explain the formation of triazolopyridines?

  • Oxidative cyclization : 2-Hydrazinopyridines react with aldehydes to form hydrazones, which undergo oxidation (e.g., with Br₂ or FeCl₃) to yield triazolopyridines .
  • Multi-component reactions : Proceed via Knoevenagel condensation followed by cyclocondensation, as outlined in Scheme 2 of .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine
Reactant of Route 2
3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.